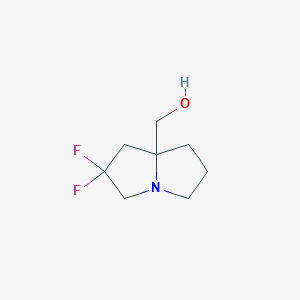

(2,2-Difluoro-hexahydro-1H-pyrrolizin-7a-yl)methanol

Description

(2,2-Difluoro-hexahydro-1H-pyrrolizin-7a-yl)methanol (CAS: 2820537-02-6) is a fluorinated pyrrolizine derivative with the molecular formula C₈H₁₃F₂NO (MW: 177.19 g/mol). Its stereochemical configuration is specified as (R) at the 7a position, as indicated by the SMILES string OC[C@@]12CCCN2CC(C1)(F)F . The compound is commercially available in quantities ranging from 100 mg to 1 g, with pricing scaling from $262 to $891 . Its structural uniqueness lies in the 2,2-difluoro substitution on the pyrrolizine core, which distinguishes it from non-fluorinated or mono-fluorinated analogs.

Properties

IUPAC Name |

(6,6-difluoro-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13F2NO/c9-8(10)4-7(6-12)2-1-3-11(7)5-8/h12H,1-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSFJGMRTAPNJLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CC(CN2C1)(F)F)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-Difluoro-hexahydro-1H-pyrrolizin-7a-yl)methanol typically involves the fluorination of a suitable precursor followed by cyclization and reduction steps. One common method involves the use of difluoromethylation reagents to introduce the fluorine atoms into the molecule. The reaction conditions often require the use of strong bases and solvents such as tetrahydrofuran (THF) under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(2,2-Difluoro-hexahydro-1H-pyrrolizin-7a-yl)methanol can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide

Reducing agents: Lithium aluminum hydride, sodium borohydride

Nucleophiles: Alkyl halides, sulfonates

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

(2,2-Difluoro-hexahydro-1H-pyrrolizin-7a-yl)methanol has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of (2,2-Difluoro-hexahydro-1H-pyrrolizin-7a-yl)methanol involves its interaction with specific molecular targets and pathways. The fluorine atoms in the molecule can enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Comparative Analysis

Fluorination Effects

- The 2,2-difluoro substitution in the target compound increases molecular weight by ~18 g/mol compared to the mono-fluoro analog (CAS 2621939-48-6) and introduces steric and electronic effects that may enhance metabolic stability or alter binding affinity in biological systems .

- Non-fluorinated analogs (e.g., CAS 78449-77-1 and 78449-72-6) exhibit lower molecular weights and distinct boiling points (e.g., 93.5–94.5°C for the ethanol derivative), reflecting reduced polarity compared to fluorinated variants .

Functional Group Variations

- Replacing the methanol group with methanamine (CAS 1788873-50-6) introduces a primary amine, which increases basicity (pKa ~10–11 for aliphatic amines vs. pKa ~15–16 for alcohols) and alters solubility profiles .

- The ethanol derivative (CAS 78449-77-1) has a longer alkyl chain, reducing its hydrophilicity compared to methanol-containing analogs .

Limitations and Data Gaps

- Boiling points and solubility data for the target compound are absent in the provided evidence, limiting direct comparison with analogs like CAS 78449-77-1 .

Biological Activity

(2,2-Difluoro-hexahydro-1H-pyrrolizin-7a-yl)methanol, also known by its CAS number 1788873-48-2, is a compound of increasing interest in the field of medicinal chemistry. Its unique structural features, including the difluorinated hexahydropyrrolizin moiety, suggest potential biological activities that warrant detailed investigation. This article summarizes current research findings on the biological activity of this compound, including its pharmacological properties and potential therapeutic applications.

- Molecular Formula : C8H13F2NO

- Molecular Weight : 177.19 g/mol

- CAS Number : 1788873-48-2

The compound's structure can be represented as follows:

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of this compound against various bacterial strains. In vitro assays indicated significant activity against both Gram-positive and Gram-negative bacteria. For instance, the minimum inhibitory concentration (MIC) values were determined for common pathogens:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 62.5 |

| Staphylococcus aureus | 78.12 |

| Enterococcus faecalis | 100 |

These results suggest that the compound may serve as a lead for developing new antimicrobial agents.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In a study involving human cancer cell lines, this compound demonstrated notable antiproliferative effects:

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa (Cervical cancer) | 226 |

| A549 (Lung cancer) | 242.52 |

These findings indicate that the compound may inhibit cancer cell proliferation, making it a candidate for further development in cancer therapy.

The mechanism through which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may interact with specific cellular pathways involved in apoptosis and cell cycle regulation. In silico studies have indicated potential interactions with key proteins associated with cancer progression and bacterial resistance mechanisms.

Case Studies

- Antimicrobial Efficacy : A study published in Frontiers in Microbiology assessed the efficacy of various compounds against resistant bacterial strains. The results indicated that this compound exhibited superior activity compared to standard antibiotics, particularly against methicillin-resistant Staphylococcus aureus (MRSA).

- Anticancer Potential : Research conducted by Zhang et al. highlighted the compound's ability to induce apoptosis in HeLa cells through mitochondrial pathways, suggesting that it could be developed into a therapeutic agent for cervical cancer treatment.

Q & A

Q. What are the recommended methods for synthesizing (2,2-Difluoro-hexahydro-1H-pyrrolizin-7a-yl)methanol?

Methodological Answer: Synthesis typically involves functionalizing the pyrrolizine core with difluoro groups followed by methanol introduction. A general approach includes:

- Step 1: Cyclization of pyrrolizine precursors under fluorination conditions (e.g., using DAST or Deoxo-Fluor reagents for difluoro substitution).

- Step 2: Reduction or hydroxylation at the 7a-position, followed by methanol coupling via nucleophilic substitution or oxidation-reduction sequences.

- Step 3: Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from methanol/water mixtures.

Key Considerations: Optimize reaction temperatures (0–60°C) to avoid decomposition of fluorinated intermediates. Monitor reaction progress using TLC or LC-MS .

Q. How can the structural integrity of this compound be validated post-synthesis?

Methodological Answer:

- X-ray Crystallography: Use SHELX software (SHELXL for refinement) to resolve crystal structures. Key parameters include bond lengths (C-F ~1.33–1.35 Å) and torsional angles in the pyrrolizine ring .

- NMR Spectroscopy: Compare H and F NMR shifts with computational predictions (e.g., DFT calculations). For example, the methanol proton typically resonates at δ 3.5–4.0 ppm, while F signals appear as doublets (J ~250–300 Hz) due to geminal fluorine coupling .

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]) with <2 ppm error.

Q. What storage conditions ensure the compound’s stability?

Methodological Answer:

- Temperature: Store at –20°C in amber vials to prevent photodegradation.

- Atmosphere: Use inert gas (N or Ar) to minimize oxidation of the methanol group.

- Solvent: Dissolve in anhydrous methanol or DMSO for long-term storage; avoid aqueous buffers (risk of hydrolysis) .

Advanced Research Questions

Q. How can contradictions in pharmacological activity data be resolved?

Methodological Answer:

- Cross-Validation: Use orthogonal assays (e.g., enzyme inhibition vs. cell viability) to confirm bioactivity. For example, discrepancies in IC values may arise from assay-specific interference (e.g., solvent effects from methanol ).

- Structural Analogs: Compare results with fluorinated analogs (e.g., (6-Fluoro-2-(trifluoromethyl)pyridin-3-yl)methanol) to isolate the role of the difluoro-pyrrolizine moiety .

- Computational Modeling: Perform molecular docking (AutoDock Vina) to assess binding affinity variations due to conformational flexibility in the methanol group .

Q. What chromatographic strategies optimize separation of this compound from byproducts?

Methodological Answer:

- HPLC Method Development:

- Column: C18 (5 µm, 250 × 4.6 mm) with gradient elution (methanol:water 40% → 90% over 20 min).

- Detection: UV at 210–220 nm (for fluorophores) or MS/MS for specificity.

- pH Adjustment: Add 0.1% formic acid to enhance peak symmetry .

- Troubleshooting: If co-elution occurs, use HILIC or chiral columns for polar/byproduct separation .

Q. How can computational tools predict the compound’s reactivity in biological systems?

Methodological Answer:

- Density Functional Theory (DFT): Calculate Fukui indices to identify nucleophilic/electrophilic sites (e.g., methanol oxygen as a nucleophile).

- Molecular Dynamics (MD) Simulations: Simulate solvation in methanol/water mixtures to predict membrane permeability (GROMACS, CHARMM force fields).

- ADMET Prediction: Use SwissADME or pkCSM to estimate metabolic stability (e.g., CYP450 interactions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.